molecular formula C9H7BrKNO2 B8569789 Potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate

Potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate

Cat. No.: B8569789
M. Wt: 280.16 g/mol
InChI Key: FAPDHGQTBGBZMW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C9H7BrKNO2 and its molecular weight is 280.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7BrKNO2

Molecular Weight

280.16 g/mol

IUPAC Name

potassium;1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H8BrNO2.K/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1

InChI Key

FAPDHGQTBGBZMW-UHFFFAOYSA-M

Canonical SMILES

C1CC1(C2=CC(=CN=C2)Br)C(=O)[O-].[K+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate (1 g, 3.9 mmol) in THF (40 mL) was added 90% KOTMS (0.557 g, 3.9 mmol), and the mixture was stirred at room temperature overnight. The mixture was filtered and washed with THF to give potassium 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.63-0.69 (m, 2H), 1.09-1.15 (m, 2H), 7.79-7.80 (m, 1H), 8.34-8.37 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
KOTMS
Quantity
0.557 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate (4.764 g, 18.6 mmol) in THF (190 mL) was added 90% potassium trimethylsilanolate (2.65 g, 18.6 mmol) and the reaction mixture was stirred at room temperature over night. Then, the mixture was filtered and washed with THF to give the desired product (2.668 g) as a light brown solid. The mother liquors were concentrated to around 50 mL of THF. Another portion of 90% potassium trimethylsilanolate (0.43 g) was added and stirring was continued for 5 h at room temperature. Then, the mixture was filtered and washed again with THF to give a second batch of desired product (0.953 g) which was combined with the first batch to give the title compound (3.621 g, 59.1%) as a light brown solid. MS:242.0 and 244.1 (M+H+).
Quantity
4.764 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One

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